1H-Indene, 2,3-dihydrodimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene, 2,3-dihydrodimethyl- is a chemical compound with the molecular formula C11H14. It is also known by other names such as 1,1-Dimethylindane and 1,1-Dimethyl-2,3-dihydro-1H-indene
Vorbereitungsmethoden
The synthesis of 1H-Indene, 2,3-dihydrodimethyl- can be achieved through various synthetic routes. One common method involves the hydrogenation of 1H-Indene, 2,3-dimethyl- under specific reaction conditions . Industrial production methods may involve catalytic hydrogenation processes where the compound is produced in large quantities using catalysts such as palladium or platinum on carbon.
Analyse Chemischer Reaktionen
1H-Indene, 2,3-dihydrodimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Indene, 2,3-dihydrodimethyl- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is conducted to explore its potential use in pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Indene, 2,3-dihydrodimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1H-Indene, 2,3-dihydrodimethyl- can be compared with other similar compounds such as:
- 1H-Indene, 2,3-dihydro-1,1-dimethyl-
- 1H-Indene, 2,3-dihydro-1,2-dimethyl-
- 1H-Indene, 2,3-dihydro-1,3-dimethyl-
These compounds share similar structures but differ in the position and number of methyl groups attached to the indene ring. The uniqueness of 1H-Indene, 2,3-dihydrodimethyl- lies in its specific substitution pattern, which can influence its chemical reactivity and applications .
Eigenschaften
CAS-Nummer |
53563-67-0 |
---|---|
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2,4-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-6-10-5-3-4-9(2)11(10)7-8/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
GBDOKROGRPXCLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=CC=CC(=C2C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.